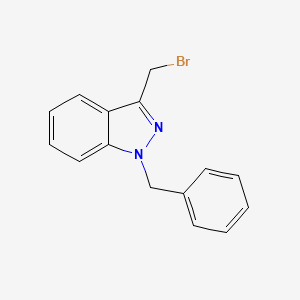

1-Benzyl-3-(bromomethyl)-1H-indazole

Description

Overview of Indazole Scaffold Significance in Organic Synthesis and Medicinal Chemistry

The indazole scaffold, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a cornerstone in the fields of organic synthesis and medicinal chemistry. This privileged structure is noted for its versatile chemical properties and the diverse biological activities exhibited by its derivatives. In medicinal chemistry, the indazole nucleus is a key component in numerous pharmaceutical agents, demonstrating a wide spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, and antitumor activities. Its significance is underscored by its presence in a variety of marketed drugs and compounds currently undergoing clinical investigation.

The synthetic utility of indazoles is equally profound. They serve as versatile precursors for the synthesis of more complex heterocyclic systems. The ability of the indazole ring to undergo various chemical transformations allows chemists to generate extensive libraries of compounds for drug discovery and materials science applications. The unique electronic and steric properties of the indazole scaffold can be finely tuned through substitution, making it an attractive framework for the design of molecules with specific biological targets.

Importance of N1-Substituted Indazoles in Chemical Research Paradigms

Within the broad family of indazole derivatives, those substituted at the N1 position are of particular importance in contemporary chemical research. The nitrogen atoms of the pyrazole moiety offer sites for substitution, leading to two possible regioisomers: N1- and N2-substituted indazoles. The N1-substituted isomers are often thermodynamically more stable and are frequently the target of synthetic efforts due to their prevalence in biologically active molecules.

The substituent at the N1 position plays a crucial role in modulating the physicochemical and pharmacological properties of the indazole derivative. It can influence the molecule's solubility, metabolic stability, and binding affinity to biological targets. For instance, the introduction of a benzyl (B1604629) group at the N1 position, as seen in 1-benzyl-3-(bromomethyl)-1H-indazole, can enhance lipophilicity and introduce potential π-stacking interactions with protein targets. The development of regioselective methods for the N1-alkylation of indazoles remains an active area of research, as controlling the position of substitution is critical for achieving the desired biological activity and optimizing pharmacokinetic profiles.

Strategic Role of C3-Functionalization in Indazole Derivative Design

Introducing substituents at the C3 position can lead to new interactions with biological macromolecules, turning a moderately active compound into a potent and selective therapeutic agent. For example, the incorporation of groups that can act as hydrogen bond donors or acceptors, or moieties that can engage in specific covalent interactions, can significantly enhance binding to a target enzyme or receptor. The versatility of C3-functionalization has been exploited in the development of kinase inhibitors, anti-proliferative agents, and other classes of drugs. The ability to readily modify this position makes the indazole scaffold a highly adaptable platform for structure-activity relationship (SAR) studies.

Rationale for Research on this compound as a Versatile Chemical Synthon

The most significant feature of this compound is the bromomethyl group at the C3 position. This moiety is a highly reactive electrophilic handle, making the molecule an excellent building block for the synthesis of a diverse range of more complex indazole derivatives. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward introduction of various functionalities, such as amines, alcohols, thiols, and carbon nucleophiles, at the C3-methyl position. This reactivity enables chemists to rapidly construct libraries of 1,3-disubstituted indazoles for screening in drug discovery programs and for the development of novel materials. The synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, an intermediate for synthetic cannabinoids, has been achieved through the nucleophilic substitution of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene, highlighting a similar synthetic strategy. nih.gov Consequently, this compound serves as a pivotal intermediate, bridging simple indazole precursors with complex, high-value molecules.

Structure

3D Structure

Properties

Molecular Formula |

C15H13BrN2 |

|---|---|

Molecular Weight |

301.18 g/mol |

IUPAC Name |

1-benzyl-3-(bromomethyl)indazole |

InChI |

InChI=1S/C15H13BrN2/c16-10-14-13-8-4-5-9-15(13)18(17-14)11-12-6-2-1-3-7-12/h1-9H,10-11H2 |

InChI Key |

QATRVVZDAGSPES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)CBr |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 1 Benzyl 3 Bromomethyl 1h Indazole

Reactivity Profile of the Bromomethyl Group

The bromomethyl group is the most reactive site in 1-benzyl-3-(bromomethyl)-1H-indazole for a variety of chemical transformations. The carbon-bromine bond is polarized, rendering the methylene (B1212753) carbon electrophilic and susceptible to attack by nucleophiles. Furthermore, the bromine atom is a good leaving group, facilitating substitution reactions.

Nucleophilic substitution is the most common reaction pathway for this compound. The benzylic nature of the bromomethyl group enhances its reactivity towards nucleophiles, proceeding readily through an S(_N)2 mechanism.

A variety of heteroatom nucleophiles can be readily introduced by reacting them with this compound.

Nitrogen Nucleophiles: Primary and secondary amines, azides, and other nitrogen-containing compounds can be used to form new carbon-nitrogen bonds. For instance, the reaction with sodium azide (B81097) in a suitable solvent like DMF proceeds efficiently to yield the corresponding azidomethyl derivative. This azide can then be further transformed, for example, into a triazole. derpharmachemica.com

Oxygen Nucleophiles: Alcohols and phenols can be O-alkylated using this compound in the presence of a base to form ethers. The Williamson ether synthesis is a common method employed for this transformation. organic-chemistry.org

Sulfur Nucleophiles: Thiols and thiophenols react readily with this compound to form thioethers. These reactions are typically carried out in the presence of a base to generate the more nucleophilic thiolate anion. arkat-usa.orgnih.gov

Table 1: Nucleophilic Substitution with Heteroatom Nucleophiles This table presents representative examples of nucleophilic substitution reactions on benzylic bromides, analogous to the expected reactivity of this compound.

| Nucleophile | Reagent | Solvent | Product Type |

|---|---|---|---|

| Azide | Sodium Azide (NaN₃) | DMF | Azide |

| Alcohol/Phenol | ROH/ArOH + Base (e.g., NaH) | THF | Ether |

| Thiol/Thiophenol | RSH/ArSH + Base (e.g., NaOH) | Ethanol | Thioether |

Carbon-based nucleophiles, such as enolates derived from malonic esters or other active methylene compounds, can be alkylated with this compound. This reaction is a powerful tool for carbon-carbon bond formation, allowing for the extension of the carbon skeleton at the C3-methyl position. The reaction is typically performed in the presence of a base, such as sodium ethoxide or sodium hydride, to generate the nucleophilic enolate.

Table 2: Alkylation of Carbon-Based Nucleophiles This table presents a representative example of the alkylation of a carbon-based nucleophile with a benzylic bromide, analogous to the expected reactivity of this compound.

| Nucleophile | Reagent | Base | Solvent | Product Type |

|---|---|---|---|---|

| Diethyl malonate | Diethyl malonate | Sodium Ethoxide | Ethanol | Substituted malonic ester |

While less common than substitution, elimination reactions of this compound can potentially be induced under strongly basic conditions to form a C3-vinylindazole derivative. This dehydrobromination would proceed via an E2 mechanism, requiring a strong, non-nucleophilic base to favor elimination over substitution. However, specific examples of this reaction for this substrate are not readily found in the literature, and substitution reactions are generally expected to predominate. Another pathway to unsaturated linkers is through the Wittig reaction. organic-chemistry.orgmasterorganicchemistry.com The bromomethyl compound can first be converted to the corresponding phosphonium (B103445) salt by reaction with triphenylphosphine. Subsequent treatment with a strong base generates the ylide, which can then react with an aldehyde or ketone to form an alkene. organic-chemistry.orgmasterorganicchemistry.com

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a benzylic radical. This can be initiated by radical initiators such as AIBN or by photolysis. Once formed, this radical can participate in various transformations, such as atom transfer radical addition (ATRA) reactions or coupling reactions. However, specific documented examples of radical-mediated transformations for this particular compound are not prevalent in the reviewed literature.

Nucleophilic Substitution Reactions at the Bromomethyl Center

Chemical Modifications of the N1-Benzyl Moiety

The N1-benzyl group is not merely a protecting group but also a site for further functionalization.

Electrophilic Aromatic Substitution on the Benzyl (B1604629) Ring

The benzyl ring is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. byjus.com The position of substitution (ortho, meta, or para) is governed by the directing effect of the methylene-indazole substituent. libretexts.org As an alkyl-type substituent, it is generally considered to be ortho, para-directing and activating. libretexts.org Therefore, reactions like nitration with nitric and sulfuric acid would be expected to yield a mixture of 1-(ortho-nitrobenzyl)- and 1-(para-nitrobenzyl)-3-(bromomethyl)-1H-indazole. masterorganicchemistry.comyoutube.com The steric bulk of the indazole moiety might influence the ortho/para ratio. libretexts.org

Oxidation and Reduction Reactions of the Benzyl Methylene Unit

Oxidation : The methylene bridge connecting the indazole nitrogen to the phenyl ring is a benzylic position and can be oxidized under certain conditions. Reagents like N-bromosuccinimide (NBS) can be used for the oxidation of benzylic positions. nih.govnih.gov Depending on the reaction conditions, this could potentially lead to the formation of an N1-benzoyl derivative. Other oxidative methods may also be applicable. beilstein-journals.orgresearchgate.net

Reduction : The N-benzyl group is commonly used as a protecting group in heterocyclic chemistry and can be removed via reductive cleavage. researchgate.net A standard method for this N-debenzylation is catalytic hydrogenolysis (e.g., H₂ over Pd/C). However, this method may not be suitable if other reducible functional groups are present. researchgate.net An alternative method involves using potassium tert-butoxide in DMSO with an oxygen atmosphere, which has been shown to be effective for the debenzylation of various N-benzyl heterocycles, including indazoles. researchgate.net This reaction proceeds rapidly and under conditions that tolerate many other functional groups. researchgate.net

Reactivity of the 1H-Indazole Heterocycle

The indazole ring system itself has characteristic reactivity. The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. The fused benzene (B151609) ring of the indazole can undergo electrophilic aromatic substitution. The positions most susceptible to attack are typically C5 and C7, depending on the substituents already present on the ring. For this compound, further substitution, such as nitration or halogenation, would likely occur on the benzo portion of the heterocycle, with the specific regiochemistry influenced by the electronic effects of the existing substituents. nih.govrsc.org

Electrophilic Aromatic Substitution on the Benzene Ring of the Indazole System

The indazole ring is an aromatic system, and as such, the fused benzene ring can undergo electrophilic aromatic substitution (SEAr). However, the reactivity and regioselectivity of these reactions are heavily influenced by the presence of the fused pyrazole (B372694) ring and the substituents on the indazole core. The pyrazole portion of the heterocycle generally deactivates the fused benzene ring towards electrophilic attack compared to benzene itself, due to the electron-withdrawing nature of the nitrogen atoms.

The substitution pattern on the benzene ring (positions 4, 5, 6, and 7) is directed by the combined electronic effects of the pyrazole ring. Theoretical studies and experimental results on related indazole derivatives indicate that the electron density is not uniformly distributed across the benzene ring. For 1-substituted indazoles, electrophilic attack is generally predicted to occur at the C5 and C7 positions, and to a lesser extent at C4 and C6. The N1-benzyl group does not significantly alter the inherent directing effects of the indazole nucleus itself. The bromomethyl group at C3 primarily acts as a reactive site for nucleophilic substitution and has a minor electronic influence on the electrophilic substitution pattern of the carbocyclic ring.

Common electrophilic aromatic substitution reactions such as nitration and halogenation have been studied on the indazole scaffold, providing insight into the expected reactivity of this compound.

Nitration: The nitration of 1-substituted indazoles typically yields a mixture of nitro-isomers. The reaction conditions determine the product distribution. For instance, nitration of 1-benzyl-1H-indazole with nitric acid in sulfuric acid would be expected to yield primarily the 5-nitro and 7-nitro derivatives.

| Electrophile | Reagents | Expected Major Products on the Benzene Ring |

| Nitronium ion (NO₂⁺) | HNO₃ / H₂SO₄ | 1-Benzyl-3-(bromomethyl)-5-nitro-1H-indazole |

| 1-Benzyl-3-(bromomethyl)-7-nitro-1H-indazole |

Halogenation: Similarly, halogenation of the indazole ring with electrophilic halogenating agents like Br₂ in the presence of a Lewis acid, or with N-bromosuccinimide (NBS), would lead to substitution on the benzene portion of the molecule. The primary products would be the 5-bromo and 7-bromo derivatives. It is important to note that the bromomethyl group at C3 can also react under certain halogenation conditions, particularly radical conditions, but electrophilic aromatic conditions would favor substitution on the ring.

| Electrophile | Reagents | Expected Major Products on the Benzene Ring |

| Bromonium ion (Br⁺) | Br₂ / FeBr₃ | 1-Benzyl-3-(bromomethyl)-5-bromo-1H-indazole |

| 1-Benzyl-3-(bromomethyl)-7-bromo-1H-indazole | ||

| NBS / H₂SO₄ | 1-Benzyl-3-(bromomethyl)-5-bromo-1H-indazole |

The precise ratio of these isomers depends on steric hindrance and the specific reaction conditions employed. The presence of the benzyl group at N1 may sterically hinder attack at the C7 position to some degree, potentially favoring substitution at C5.

Exploration of Ring-Opening and Rearrangement Pathways

The indazole ring is a relatively stable aromatic system. Ring-opening or rearrangement reactions are not common and typically require specific activating groups or harsh reaction conditions that disrupt the aromaticity of the heterocyclic core.

One documented rearrangement pathway in related indazole systems involves a thermal rearrangement of a 2,7-dinitroindazole intermediate to the more stable 3,7-dinitro-1H-indazole. This suggests that under certain substitution patterns, migration of groups is possible.

Another relevant transformation observed in indazole chemistry is the researchgate.netresearchgate.net-sigmatropic rearrangement. For example, N-hydroxyindazoles have been shown to react with diaryliodonium salts in a process that involves an initial O-arylation followed by a researchgate.netresearchgate.net-rearrangement to yield 3-(2-hydroxyaryl)indazoles. researchgate.net This type of rearrangement involves the cleavage of the N-O bond and the formation of a new C-C bond, demonstrating the potential for skeletal reorganization of the indazole system under specific reaction manifolds.

While there is no direct literature describing the ring-opening or rearrangement of this compound itself, the presence of the reactive bromomethyl group could potentially be exploited to induce such transformations. For instance, intramolecular reactions could be envisioned where a nucleophile, tethered through the bromomethyl group, attacks the indazole ring, leading to novel fused systems or ring-expanded products. However, such pathways remain speculative without specific experimental evidence.

In a related heterocyclic system, benzimidazole, ring-opening has been observed during exhaustive benzylation, leading to the formation of N,N'-dibenzylated o-phenylenediamine (B120857) derivatives. researchgate.net While structurally different, this highlights that under forcing conditions with alkylating agents, the integrity of the heterocyclic ring can be compromised. It is conceivable that under harsh conditions, the N-benzylindazole system could undergo analogous ring cleavage, although this is not a typical reaction pathway.

| Reaction Type | Substrate Class | Product Class |

| Thermal Rearrangement | 2,7-Dinitroindazole | 3,7-Dinitro-1H-indazole |

| researchgate.netresearchgate.net-Sigmatropic Rearrangement | N-Hydroxyindazoles | 3-(2-Hydroxyaryl)indazoles researchgate.net |

| Benzylation-induced Ring Opening | Benzimidazoles | N,N'-Dibenzylated o-phenylenediamines researchgate.net |

The stability of the indazole core in this compound means that its derivatization chemistry is dominated by reactions of the bromomethyl group and electrophilic substitution on the benzene ring, with ring-opening and rearrangement pathways being less common and requiring specific conditions or substrate modifications.

Spectroscopic and Advanced Structural Analysis Methodologies for Indazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. For 1-Benzyl-3-(bromomethyl)-1H-indazole, a combination of one-dimensional and two-dimensional NMR experiments provides irrefutable evidence for its covalent framework and regiochemistry.

¹H NMR for Proton Environment and Regioselectivity Assessment

Proton NMR (¹H NMR) spectroscopy offers precise information about the chemical environment, number, and connectivity of protons in the molecule. The spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indazole core, the N-benzyl group, and the C3-bromomethyl substituent.

The regioselectivity of the benzylation at the N-1 position is confirmed by the chemical shifts of the indazole ring protons. In N-1 substituted indazoles, the H-7 proton typically appears as the most downfield signal of the aromatic protons due to the anisotropic effect of the pyrazole (B372694) ring. nih.gov The protons of the benzyl (B1604629) group and the bromomethyl group are readily identified as singlets in the aliphatic region of the spectrum. The methylene (B1212753) protons of the benzyl group (-CH₂-Ph) are expected around 5.5-5.7 ppm, while the bromomethyl protons (-CH₂Br), being adjacent to an electronegative bromine atom, would appear further downfield, typically in the range of 4.7-4.9 ppm.

Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | ~7.80 | d |

| H-5 | ~7.40 | t |

| H-6 | ~7.20 | t |

| H-7 | ~7.90 | d |

| Benzyl -CH₂- | ~5.60 | s |

| Benzyl -C₆H₅ | ~7.30 | m |

Note: Data are estimated based on typical values for N-1 benzyl indazole derivatives and bromomethyl compounds.

¹³C and ¹⁵N NMR for Carbon and Nitrogen Backbone Characterization

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The bromomethyl carbon (-CH₂Br) is expected to resonate at approximately 25-35 ppm, while the benzylic carbon (-CH₂-Ph) would appear around 50-55 ppm. The aromatic and heterocyclic carbons resonate in the downfield region (110-150 ppm). researchgate.net

¹⁵N NMR, although less common, can be a powerful tool for characterizing the nitrogen atoms of the indazole ring. The chemical shifts of N-1 and N-2 would differ significantly, providing another layer of confirmation for the N-1 substitution pattern. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C-3 | ~142 |

| C-3a | ~125 |

| C-4 | ~122 |

| C-5 | ~122 |

| C-6 | ~128 |

| C-7 | ~110 |

| C-7a | ~140 |

| Benzyl -CH₂- | ~52 |

| Benzyl -C₆H₅ (ipso) | ~136 |

| Benzyl -C₆H₅ (o, m, p) | 127-129 |

Note: Data are estimated based on typical values for related indazole structures. nih.govresearchgate.net

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, which would clearly show the connectivity between the adjacent aromatic protons (H-4, H-5, H-6, H-7) on the indazole's benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment would link the proton signals for the -CH₂Br and benzyl -CH₂- groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it shows correlations between protons and carbons over two to three bonds. Key HMBC correlations would include the one between the benzyl -CH₂- protons and the indazole ring's C-7a and N-1 (indirectly via N-2), and the correlation between the bromomethyl -CH₂Br protons and C-3 of the indazole ring, solidifying the assignment of the substituent positions. ipb.pt

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₅H₁₃BrN₂), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement consistent with this formula.

The electron ionization (EI) mass spectrum is expected to show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, this peak will appear as a doublet (M⁺ and M+2) with nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

A hallmark fragmentation pattern for N-benzyl substituted compounds is the cleavage of the benzylic C-N bond, leading to the formation of a highly stable benzyl cation or tropylium (B1234903) ion at m/z 91, which is often the base peak in the spectrum. nih.govrsc.org Other significant fragments could arise from the loss of a bromine atom (M-Br) or the entire bromomethyl radical (M-CH₂Br). libretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z Value | Identity | Notes |

|---|---|---|

| 300/302 | [C₁₅H₁₃BrN₂]⁺ | Molecular ion (M⁺) peak, showing ⁷⁹Br/⁸¹Br isotopic pattern. |

| 221 | [M-Br]⁺ | Loss of a bromine radical. |

| 207 | [M-CH₂Br]⁺ | Loss of the bromomethyl radical. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural components.

Key expected absorptions include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic methylene groups (below 3000 cm⁻¹). The C=C and C=N stretching vibrations of the fused aromatic and heterocyclic rings would appear in the 1600-1450 cm⁻¹ region. A distinct band corresponding to the C-Br stretching vibration of the bromomethyl group is expected in the lower frequency region, typically around 600-700 cm⁻¹.

Table 4: Characteristic Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Indazole, Benzyl) |

| 2980-2850 | C-H Stretch | Aliphatic (-CH₂-) |

| 1620-1450 | C=C / C=N Stretch | Aromatic/Heterocyclic Rings |

| ~1455 | CH₂ Scissoring | Methylene (-CH₂-) |

| 750-700 | C-H Bend (oop) | Ortho-disubstituted benzene (indazole ring) |

Note: Data are estimated based on typical IR frequencies for substituted indazoles and benzyl bromides. nist.govchemicalbook.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. While no published crystal structure for this compound is currently available, this technique would yield invaluable data if suitable crystals were obtained.

The analysis would confirm the connectivity and regiochemistry of the molecule, corroborating the NMR and MS data. Furthermore, it would reveal detailed geometric parameters such as bond lengths, bond angles, and torsion angles. A key structural feature of interest would be the solid-state conformation, specifically the rotational orientation of the N-1 benzyl group relative to the plane of the indazole ring. researchgate.netmdpi.com This information is crucial for understanding intermolecular interactions, such as π-π stacking, which dictate the crystal packing arrangement. nih.gov As the molecule is achiral, absolute stereochemistry is not a factor.

Chromatographic Methods for Purity Determination and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable in the analysis of indazole compounds, providing robust methods for the determination of purity, separation of isomers, and quantification of synthetic products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools for the analysis of substituted indazoles like this compound, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of N-benzylindazole derivatives due to its efficiency in separating compounds with varying polarities. The purity of this compound and the progress of its synthesis can be effectively monitored using this technique.

A typical RP-HPLC method for a related compound, 1-Benzyl-1H-indazol-3-ol, utilizes a C18 or a specialized reverse-phase column like Newcrom R1. sielc.com For the analysis of this compound, a C8 or C18 column is generally suitable. The mobile phase composition is critical for achieving optimal separation. A common mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a pH modifier like phosphoric acid or trifluoroacetic acid (TFA) to ensure sharp peak shapes. sielc.commdpi.com

For instance, a gradient elution method can be employed to ensure the separation of the main compound from any starting materials, by-products, or degradation products. The non-polar nature of the benzyl group and the indazole core suggests that a mobile phase with a significant proportion of organic solvent will be required for elution. Detection is typically carried out using a UV detector, as the indazole ring system possesses a strong chromophore.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

The retention time of this compound in such a system would be influenced by its hydrophobicity. The presence of the benzyl group would lead to a stronger interaction with the stationary phase compared to less substituted indazoles. The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. While the thermal stability of this compound needs to be considered to avoid degradation in the injector or column, GC-MS can provide valuable structural information through its characteristic fragmentation patterns.

For GC-MS analysis, a non-polar capillary column, such as one coated with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS), is typically used. mdpi.com The sample, dissolved in a volatile organic solvent, is injected into a heated inlet where it is vaporized and transferred to the column by a carrier gas, usually helium. The temperature of the column is programmed to increase over time to facilitate the separation of compounds based on their boiling points and interactions with the stationary phase.

The mass spectrometer detector ionizes the eluted compounds, most commonly through electron ionization (EI), and then separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a fingerprint of the molecule, providing information about its molecular weight and structure.

For this compound, the fragmentation pattern in EI-MS is predictable. A key fragment would be the tropylium ion (C7H7+) at m/z 91, which is characteristic of a benzyl group. caymanchem.com Other significant fragments would likely arise from the cleavage of the bromomethyl group and fragmentation of the indazole ring. The presence of bromine would be indicated by a characteristic isotopic pattern for fragments containing this atom (approximately equal intensity for M and M+2 ions).

| Parameter | Condition |

|---|---|

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

| Transfer Line Temp | 280 °C |

The combination of retention time from the gas chromatograph and the mass spectrum from the mass spectrometer allows for the confident identification and purity assessment of this compound.

Mechanistic Investigations and Computational Studies of 1 Benzyl 3 Bromomethyl 1h Indazole Chemistry

Elucidation of Reaction Mechanisms in Indazole Synthesis and Derivatization

The formation and subsequent modification of the indazole scaffold are governed by intricate mechanistic pathways. Key areas of investigation include controlling regioselectivity, identifying reaction intermediates, and understanding the role of catalysts.

A significant challenge in the synthesis of compounds like 1-Benzyl-3-(bromomethyl)-1H-indazole is the control of regioselectivity during the N-alkylation step. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two different regioisomers upon alkylation. nih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. beilstein-journals.orgbeilstein-journals.org

The regiochemical outcome of N-alkylation is influenced by several factors, including the nature of the substituent on the indazole ring, the type of alkylating agent, the base employed, and the solvent. For instance, in the synthesis of this compound, the introduction of the benzyl (B1604629) group at the N1 position is a critical step. Studies on various substituted indazoles have shown that the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors the formation of the N1-alkylated product. beilstein-journals.org This selectivity can be attributed to the coordination of the sodium cation with the N2-nitrogen and a nearby electron-rich group, which sterically hinders alkylation at N2 and directs the electrophile to the N1 position. beilstein-journals.org

Conversely, conditions can be tuned to favor N2-alkylation. For example, some studies have reported that certain combinations of solvents and bases can lead to a higher proportion of the N2-isomer. beilstein-journals.org The interplay of steric and electronic effects of substituents on the indazole ring also plays a crucial role in directing the regioselectivity. beilstein-journals.org

The functionalization at the C3 position, to introduce the bromomethyl group, is another key transformation. Direct C3-alkylation of indazoles is often challenging due to the lower nucleophilicity of the C3 carbon compared to the nitrogen atoms. nih.gov Therefore, C3-functionalization is often achieved through multi-step sequences, which may involve pre-functionalization of the indazole core.

Below is a table summarizing the general effects of various factors on the regioselectivity of N-alkylation of indazoles, which are applicable to the synthesis of this compound.

| Factor | Condition Favoring N1-Alkylation | Condition Favoring N2-Alkylation | Rationale |

| Base/Solvent System | NaH in THF | Varies, can be influenced by solvent polarity and counter-ion | Coordination of Na+ can direct substitution to N1. beilstein-journals.org Different ion pairing effects in various solvents can alter selectivity. beilstein-journals.org |

| Substituents at C3 | Electron-withdrawing groups | Sterically bulky groups | Electronic effects can influence the nucleophilicity of N1 vs. N2. Steric hindrance can disfavor N2 attack. |

| Substituents at C7 | Electron-donating groups | Electron-withdrawing groups (e.g., NO2, CO2Me) | Electronic effects of substituents on the benzene (B151609) ring modulate the relative electron density at N1 and N2. beilstein-journals.org |

| Alkylating Agent | Less bulky primary halides | Steric hindrance from the alkylating agent can influence the site of attack. |

The synthesis of the core indazole ring often proceeds through a cyclization reaction. Various synthetic routes exist, including the Davis-Beirut reaction and intramolecular C-H amination. chemicalbook.com Mechanistic studies of these cyclization pathways focus on identifying key intermediates and transition states to understand the reaction kinetics and selectivity.

For instance, in transition-metal-catalyzed cyclizations, rhodacycle intermediates have been proposed. nih.gov The reaction mechanism often involves the coordination of a starting material to the metal catalyst, followed by C-H activation and subsequent intramolecular annulation to form the indazole ring. nih.gov Computational studies are instrumental in mapping the energy profiles of these reactions, allowing for the characterization of transition states and intermediates that are often too transient to be observed experimentally.

Catalysts play a pivotal role in modern synthetic strategies for indazole formation and derivatization. Transition metals such as palladium, copper, and rhodium are widely used to facilitate these transformations. nih.govnih.gov

In the context of synthesizing precursors to this compound, catalysts can be employed for:

Indazole Ring Formation: Rhodium and copper co-catalyzed systems have been shown to be effective in the synthesis of 1H-indazoles through sequential C-H bond activation and intramolecular cascade annulation. nih.gov

Cross-Coupling Reactions: Palladium catalysts are extensively used for C-C and C-N bond formation, which can be applied to introduce the benzyl group at N1 or to functionalize the C3 position. For example, Suzuki-Miyaura cross-coupling can be used for C3-arylation after initial halogenation at this position. mdpi.com

C-H Functionalization: Direct C-H functionalization is an emerging strategy for the efficient derivatization of the indazole core, minimizing the need for pre-functionalized substrates.

The catalyst's role often involves lowering the activation energy of a key step, such as C-H activation or reductive elimination, thereby increasing the reaction rate and often enhancing selectivity. The choice of ligands coordinated to the metal center is also critical in tuning the catalyst's reactivity and selectivity.

Computational Chemistry Applications in Indazole Research

Computational chemistry has become an indispensable tool for investigating the chemistry of indazole derivatives, providing insights that complement experimental findings.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure, geometry, and reactivity of molecules. In the context of this compound and related compounds, DFT calculations can be used to:

Predict Regioselectivity: By calculating the energies of the transition states for N1 and N2 alkylation, DFT can predict the kinetic product ratio. nih.govbeilstein-journals.org These calculations often reveal that subtle non-covalent interactions can significantly influence the activation energy barrier and thus the regioselectivity. nih.gov Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on the N1 and N2 atoms, providing further insight into their relative nucleophilicity. nih.govrawdatalibrary.net

Analyze Reaction Mechanisms: DFT can be used to map the entire potential energy surface of a reaction, identifying the lowest energy pathway and characterizing all intermediates and transition states. This is particularly useful for complex catalytic cycles. nih.gov

Understand Electronic Properties: DFT calculations provide information on the distribution of electron density, molecular orbitals (such as the HOMO and LUMO), and electrostatic potential. core.ac.uk This information is valuable for predicting sites of electrophilic and nucleophilic attack.

The following table presents hypothetical DFT-calculated parameters that could be used to rationalize the reactivity of an indazole precursor to this compound.

| Parameter | N1 Atom | N2 Atom | Interpretation |

| NBO Partial Charge | -0.45 | -0.35 | The more negative charge on N1 suggests it is more nucleophilic. |

| Fukui Index (f-) | 0.25 | 0.15 | A higher Fukui index for nucleophilic attack at N1 indicates its greater reactivity towards electrophiles. |

| Activation Energy for Benzylation (kcal/mol) | 15.2 | 17.8 | The lower activation energy for N1 benzylation predicts it to be the major product under kinetic control. |

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. While DFT is well-suited for studying reaction mechanisms, MD simulations are valuable for:

Conformational Analysis: For a flexible molecule like this compound, which has a rotatable benzyl group, MD simulations can explore the accessible conformations and their relative populations. This is important as the conformation can influence the molecule's biological activity and its interactions with other molecules.

Solvent Effects: MD simulations can explicitly model the solvent molecules, providing a more realistic description of how the solvent influences the solute's conformation and reactivity.

Intermolecular Interactions: In the context of drug design, MD simulations are used to study the binding of a ligand, such as an indazole derivative, to its biological target (e.g., a protein). nih.govnih.gov These simulations can reveal the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex and can be used to predict binding affinities. researchgate.netbohrium.com

Prediction of Reaction Pathways and Energy Profiles

The primary reactive site of this compound, following its synthesis, is the bromomethyl group at the C3 position. This functional group is a classic substrate for nucleophilic substitution reactions, predominantly following an S_N2 mechanism. While specific, detailed mechanistic studies exclusively for this compound are not widely published, its reaction pathways and energy profiles can be reliably predicted using well-established computational chemistry methods, particularly Density Functional Theory (DFT).

Computational analysis serves as a powerful tool to model chemical reactions, providing insights into transition states, intermediates, and the associated energy barriers that govern reaction kinetics and outcomes. nih.gov For this compound, a typical computational study to predict the pathway of a nucleophilic substitution reaction would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants—this compound and a chosen nucleophile (e.g., an amine, thiol, or cyanide)—are optimized to find their lowest energy conformations. The structures of the expected products are also optimized.

Transition State Search: A search is performed to locate the transition state (TS) structure along the reaction coordinate. For an S_N2 reaction, this would be the pentavalent carbon center where the nucleophile is forming a new bond and the bromide is concurrently breaking its bond.

Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures. For reactants and products, all calculated frequencies will be real. For a true transition state, exactly one imaginary frequency will be observed, corresponding to the motion along the reaction coordinate.

Energy Profile Construction: Single-point energy calculations, often using a higher level of theory or a larger basis set, are performed on the optimized structures to obtain accurate electronic energies. semanticscholar.orgresearchgate.net These energies, corrected with zero-point vibrational energies and thermal contributions from the frequency calculations, are used to construct a reaction energy profile.

Studies on similar heterocyclic systems, such as the reaction of imidazole (B134444) with 2-bromo-1-arylethanones, have utilized DFT calculations at levels like B3LYP/6-311+G(2d,p) to analyze Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps to rationalize reactivity. semanticscholar.orgresearchgate.netsemanticscholar.org Such analyses for this compound would likely confirm the electrophilic nature of the methylene (B1212753) carbon atom, making it susceptible to nucleophilic attack.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants (R-Br + Nu⁻) | The starting materials, this compound and the nucleophile, at their optimized ground state geometries. | 0.0 (Reference) |

| Transition State ([Nu---R---Br]⁻) | The highest energy point on the reaction pathway, representing the activation barrier for the reaction. | +20.5 (ΔG‡) |

| Products (R-Nu + Br⁻) | The final products of the substitution reaction at their optimized ground state geometries. | -15.0 (ΔG_rxn) |

Theoretical Analysis of Indazole Tautomerism and its Influence on Reactivity

The reactivity of the indazole scaffold is fundamentally influenced by its annular tautomerism. beilstein-journals.org Indazole can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.gov The 1H-tautomer possesses a benzenoid structure and is generally considered to be thermodynamically more stable, making it the predominant form in solution. beilstein-journals.orgnih.govresearchgate.net The 2H-tautomer has a quinonoid structure and is higher in energy. beilstein-journals.org

This tautomeric equilibrium is a decisive factor in reactions involving the unsubstituted indazole nitrogen atoms, most notably in N-alkylation reactions used to synthesize compounds like this compound. The direct alkylation of an indazole typically yields a mixture of N1 and N2 substituted products, with the ratio being highly dependent on reaction conditions. beilstein-journals.orgnih.gov

Computational studies using various levels of theory have been instrumental in quantifying the stability difference between the two tautomers and explaining the regioselectivity of N-alkylation.

Tautomer Stability: Quantum mechanical calculations consistently show the 1H-tautomer to be the more stable form. For the parent indazole, DFT calculations (B97X-D/6-31G*) reveal the 1H-indazole to be more stable than the 2H-indazole tautomer by 4.46 kcal/mol. wuxibiology.com Other calculations, such as MP2/6-31G**, place this energy difference at approximately 15 kJ/mol (about 3.6 kcal/mol). nih.gov This inherent stability difference means that at equilibrium, the concentration of the 1H-tautomer is significantly higher.

Influence on Reactivity and Regioselectivity: While the 1H-tautomer is more stable, reaction regioselectivity is governed by the relative activation energies of the competing reaction pathways (the Curtin-Hammett principle). To form the N1-alkylated product (like the target compound), the reaction proceeds from the more stable 1H-tautomer, which acts as the nucleophile. To form the N2-alkylated product, the reaction proceeds from the less abundant but often more nucleophilic N2 atom of the 1H-tautomer, or alternatively, through the 2H-tautomer.

| Computational Method | ΔE (E₂H - E₁H) (kcal/mol) | Reference |

|---|---|---|

| DFT (B97X-D/6-31G*) | 4.46 | wuxibiology.com |

| MP2/6-31G** | ~3.6 (15 kJ/mol) | nih.gov |

| DFT (B3LYP/6-311++G(d,p)) | ~4.8 (20 kJ/mol) for (1H-indazol-1-yl)methanol vs. its 2H isomer | nih.gov |

Therefore, the synthesis of this compound as the major product over its 2-benzyl isomer is a result of carefully chosen reaction conditions that kinetically favor attack at the N1 position, overcoming the complexities introduced by the inherent tautomerism of the indazole ring. researchgate.netbeilstein-journals.org

Research Applications of 1 Benzyl 3 Bromomethyl 1h Indazole As a Precursor in Advanced Chemical Research

Synthesis of Novel Indazole-Based Heterocycles and Complex Molecular Architectures

The chemical reactivity of the C3-bromomethyl group is central to the utility of 1-benzyl-3-(bromomethyl)-1H-indazole as a synthetic intermediate. This functional group readily participates in nucleophilic substitution reactions, allowing for the covalent attachment of diverse molecular fragments to the indazole core.

Development of Diversified Libraries of Functionalized Indazole Derivatives

The primary strategy for creating diversified libraries from this compound involves its reaction with a wide range of nucleophiles. This approach enables the systematic generation of numerous analogs, where the indazole core remains constant while the substituent at the C3-methyl position is varied. This process is fundamental to exploring the structure-activity relationships (SAR) of new chemical entities.

Key classes of nucleophiles used to generate these libraries include:

Amines: Reaction with primary or secondary amines yields 3-(aminomethyl)-1H-indazole derivatives. This introduces basic nitrogen centers, which can be crucial for interacting with biological targets.

Alcohols and Phenols: Alkylation of alcohols or phenols results in the formation of ether linkages, producing 3-(alkoxymethyl)- or 3-(aryloxymethyl)-1H-indazoles.

Thiols: Thiolates react readily to form thioethers, which can alter the electronic and steric properties of the molecule compared to their oxygen-containing counterparts.

Carboxylates: Reaction with carboxylate salts can be used to introduce ester functionalities.

Azides: Substitution with sodium azide (B81097) yields a 3-(azidomethyl) intermediate, which can be further modified, for example, through reduction to a primary amine or via "click" chemistry reactions like the Huisgen cycloaddition to form triazoles. nih.gov

Carbon Nucleophiles: Reagents such as cyanides or enolates can be used to form new carbon-carbon bonds, extending the molecular framework.

This systematic approach allows for the rapid assembly of a large number of distinct molecules from a single, versatile precursor, facilitating high-throughput screening efforts.

Strategies for Scaffolding Diverse Chemical Entities for Screening

The indazole nucleus is considered a bioisostere of indole (B1671886), capable of forming critical hydrogen bonds with protein targets, which explains its prevalence in pharmacologically active compounds. mdpi.com The strategy of using this compound as a scaffold is based on decorating this privileged core with a multitude of chemical functionalities to probe the chemical space around a biological target.

The process involves:

Core Scaffold Selection: The 1-benzyl-indazole core is chosen for its known interactions with various classes of enzymes, particularly kinases. nih.gov

Attachment of Diversity Elements: The bromomethyl group serves as a reactive linker to attach a "diversity library" of chemical fragments. These fragments are selected to represent a wide range of physicochemical properties, including size, polarity, charge, and hydrogen bonding capability.

Combinatorial Synthesis: By reacting the core scaffold with a library of nucleophiles, often using parallel synthesis techniques, a large library of final compounds is generated efficiently.

Biological Screening: The resulting library of compounds is then screened against biological targets of interest (e.g., specific enzymes or cell lines) to identify "hit" compounds that exhibit desired activity.

This scaffolding strategy is a cornerstone of modern drug discovery, enabling the exploration of SAR and the optimization of hit compounds into potent and selective lead candidates.

Exploration in Medicinal Chemistry Research as a Building Block

In medicinal chemistry, this compound is a valuable starting material for the rational design and synthesis of targeted enzyme inhibitors. Its utility has been demonstrated in the development of compounds aimed at several important cancer-related targets.

Design and Synthesis of Indazole Derivatives as Enzyme Inhibitors

The indazole scaffold is frequently employed in the design of inhibitors that target the ATP-binding pocket of enzymes, particularly kinases. The nitrogen atoms of the indazole ring can act as hydrogen bond donors and acceptors, mimicking the interactions of the adenine (B156593) base of ATP. mdpi.com The C3 position often serves as an exit vector, where substituents can be introduced to occupy adjacent hydrophobic pockets or solvent-exposed regions of the active site, thereby enhancing potency and selectivity. acs.orgacs.org

PI3K/AKT/mTOR Inhibitors: The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. nih.govnih.gov Indazole-based compounds have been developed as potent inhibitors of this pathway. nih.govresearchgate.net For instance, a series of 3-amino-1H-indazole derivatives has been synthesized and shown to possess significant antiproliferative activity by targeting PI3K/AKT/mTOR signaling. nih.gov A plausible synthetic route from this compound would involve conversion of the bromomethyl group to a primary amine (e.g., via the Gabriel synthesis or reaction with an azide followed by reduction), which could then be acylated or otherwise modified to produce final inhibitor molecules.

| Compound | Target Cell Line | IC50 (μM) |

| W24 | HGC-27 | 0.43 |

| W24 | HT-29 | 3.88 |

| W24 | MCF-7 | 2.59 |

| W24 | A-549 | 2.05 |

Data sourced from Bioorganic Chemistry, 2023. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is implicated in various cancers. rsc.org The indazole scaffold is a key feature in several classes of FGFR inhibitors. rsc.orgnih.govnih.gov Research has shown that compounds featuring a 1H-indazol-3-amine core exhibit potent FGFR1 inhibition. rsc.org Starting from this compound, the bromomethyl group can be transformed into various functionalities designed to interact with the FGFR active site. This could involve substitution with an amine, followed by further elaboration, or coupling reactions to introduce larger aryl or heteroaryl groups.

| Compound | Target | IC50 (nM) |

| 7n | FGFR1 | 15.0 |

| 7r | FGFR1 | 2.9 |

| 9d | FGFR1 | 15.0 |

| 9u | FGFR1 | 3.3 |

Data sourced from Organic & Biomolecular Chemistry, 2021 and Molecules, 2022. rsc.orgnih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: IDO1 is an immunosuppressive enzyme that is a key target in cancer immunotherapy. nih.gov The 1H-indazole scaffold has been identified as a novel pharmacophore for potent IDO1 inhibition. nih.gov The synthesis of potent benzimidazole-based IDO1 inhibitors has been achieved through the reaction of 1H-benzo[d]imidazole with 3-(bromomethyl)benzonitrile, a reaction analogous to the nucleophilic substitution that this compound would undergo. univr.it This highlights its potential as a precursor for novel IDO1 inhibitors by reacting it with various nitrogen-containing heterocycles to explore SAR. nih.govunivr.it

| Compound | Target | IC50 (μM) |

| 2g | IDO1 | 5.3 |

Data sourced from Bioorganic & Medicinal Chemistry, 2016. nih.gov

Aurora Kinase Inhibitors: Aurora kinases are critical regulators of cell division and are attractive targets for cancer therapy. nih.gov Indazole derivatives have been successfully designed as potent inhibitors of Aurora kinases. dntb.gov.uanih.gov While many designs focus on substitution at other positions of the indazole ring, the C3 position provides a valuable vector for introducing substituents that can confer isoform selectivity by interacting with specific residues in the kinase binding pocket. nih.gov

Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that plays a crucial role in tumor survival and angiogenesis under low-oxygen conditions. nih.gov The compound YC-1, a 1-benzyl indazole derivative, is a well-known inhibitor of the HIF-1 pathway. nih.govnih.gov The structure of YC-1 is 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole. Given its structural similarity, this compound is an ideal precursor for synthesizing a wide range of YC-1 analogs. The bromomethyl group can be converted to a phosphonium (B103445) salt for Wittig reactions or transformed into an organometallic reagent to couple with various aldehydes or other electrophiles, allowing for the introduction of diverse heterocyclic and aromatic groups at the C3-methylene position. This approach facilitates the exploration of SAR to develop more potent or pharmacokinetically favorable HIF-1 inhibitors. Related indenopyrazole structures have also shown potent HIF-1 inhibitory activity. nih.gov

| Compound | Target | IC50 (μM) |

| Indenopyrazole 2l | HIF-1 Transcriptional Activity | 0.014 |

Data sourced from Journal of Medicinal Chemistry, 2012. nih.gov

DNA Gyrase B Inhibitors

A comprehensive review of scientific literature does not indicate that this compound is a commonly utilized precursor for the synthesis of DNA Gyrase B inhibitors. Research in this area typically focuses on other heterocyclic scaffolds.

Investigation of Ligand-Receptor Interactions

The 1-benzyl-indazole scaffold is a core component of several potent synthetic cannabinoid receptor agonists (SCRAs). This compound is a key intermediate for synthesizing indazole-3-carboxamide derivatives, which have been extensively investigated for their interaction with the cannabinoid receptor 1 (CB1). nih.govnih.gov

The synthetic utility of this precursor lies in the chemical tractability of the bromomethyl group. This group can be transformed, typically through oxidation, into a carboxylic acid. This resulting 1-benzyl-1H-indazole-3-carboxylic acid is then activated and coupled with various amino acid derivatives or other amine-containing fragments to produce a library of diverse carboxamides.

One of the most notable compounds derived from this scaffold is ADB-BINACA. wikipedia.org Originally developed by Pfizer as a potential analgesic, it is a powerful agonist of the CB1 receptor. wikipedia.org Its high affinity and potency have made it a subject of significant interest in pharmacological and forensic research. Structure-activity relationship (SAR) studies on these indazole-based cannabinoids confirm that modifications to the carboxamide portion, enabled by the synthetic route from the precursor, lead to substantial differences in receptor affinity and efficacy. nih.gov

Table 1: In Vitro Activity of Indazole-3-Carboxamide Based Synthetic Cannabinoids at the CB1 Receptor

| Compound | CB1 Binding Affinity (Kᵢ) | CB1 Functional Activity (EC₅₀) |

|---|---|---|

| ADB-BINACA | 0.33 nM wikipedia.org | 14.7 nM wikipedia.org |

| ADB-FUBINACA | 0.69 nM nih.gov | 0.59 nM nih.gov |

| 5F-MDMB-PICA | Not Reported | 3.26 nM nih.gov |

This compound is an important precursor in the synthesis of soluble guanylate cyclase (sGC) stimulators, most notably analogues of the research compound YC-1. YC-1, or 3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole, is a well-characterized sGC stimulator used to investigate the nitric oxide (NO) signaling pathway. nih.gov

The 1-benzyl-indazole core of YC-1 is identical to that provided by the precursor. The bromomethyl group at the 3-position serves as a reactive handle for carbon-carbon bond formation, allowing for the attachment of various heterocyclic or aromatic moieties. This is crucial for the synthesis of YC-1 analogues, where the furan (B31954) ring is modified or replaced to explore and optimize biological activity. For instance, research into novel anti-leukemia agents has involved the synthesis of furopyrazole analogues of YC-1, starting from intermediates derived from the 1-benzyl-indazole core. nih.gov These studies leverage the precursor to create new chemical entities that modulate the sGC pathway or exhibit other mechanisms of action. nih.gov

Research into Anti-proliferative Agents and Underlying Mechanisms of Action

Derivatives of this compound, particularly the sGC stimulator YC-1, have been instrumental in research on anti-proliferative agents and their effects on the cell cycle. Studies have demonstrated that YC-1 can inhibit the growth of various cancer cell lines by inducing cell cycle arrest. nih.govnih.gov

The specific mechanism of action has been a focus of detailed investigation. In some cancer cell lines, such as cisplatin-resistant human oral cancer (CAR) cells, YC-1 induces arrest in the G0/G1 phase. nih.gov This G0/G1 arrest is associated with significant changes in the expression of key cell cycle regulatory proteins. Conversely, other studies have shown that in different contexts, YC-1 can induce S-phase arrest. nih.gov This highlights the compound's complex biological activity and its utility in probing the differential regulation of cell cycle checkpoints in various cancer types.

The primary mechanism for YC-1-induced G0/G1 arrest involves the modulation of cyclin-dependent kinase (CDK) inhibitors and cyclins. Research has shown that treatment with YC-1 leads to a marked up-regulation of the CDK inhibitor p21. nih.gov This increase in p21, along with the observed down-regulation of cyclin A, cyclin D, cyclin E, and CDK2, prevents the cell from progressing from the G1 phase into the S phase, thereby halting proliferation. nih.gov These findings establish YC-1 and, by extension, its synthetic precursors like this compound, as valuable tools for studying cell cycle control and developing novel anti-proliferative strategies.

Table 2: Effect of YC-1 on Cell Cycle Regulatory Proteins in CAR Cells

| Protein | Effect of YC-1 Treatment | Role in Cell Cycle |

|---|---|---|

| p21 | Up-regulation nih.gov | CDK inhibitor, promotes G1 arrest |

| Cyclin A | Down-regulation nih.gov | Regulates S and G2/M phases |

| Cyclin D | Down-regulation nih.gov | Promotes G1/S transition |

| Cyclin E | Down-regulation nih.gov | Promotes G1/S transition |

| CDK2 | Down-regulation nih.gov | Kinase, complexes with Cyclin E/A for G1/S transition |

Apoptosis Induction Pathways

This compound serves as a crucial precursor for the synthesis of various indazole derivatives that have been investigated for their potential to induce apoptosis in cancer cells. These synthesized compounds have been shown to trigger cell death through multiple signaling pathways.

One area of investigation involves the development of 1H-indazole-3-amine derivatives. mdpi.comresearchgate.net A notable example, compound 6o , demonstrated a significant inhibitory effect against the K562 chronic myeloid leukemia cell line. mdpi.comresearchgate.net Further studies into its mechanism revealed that it likely induces apoptosis by inhibiting members of the Bcl-2 family and affecting the p53/MDM2 pathway in a manner dependent on concentration. mdpi.comresearchgate.net The Bcl-2 family of proteins are key regulators of the intrinsic apoptosis pathway, and their inhibition can lead to the release of pro-apoptotic factors from the mitochondria. The p53/MDM2 pathway is another critical checkpoint in cell cycle regulation and apoptosis.

Another synthesized indazole derivative, compound 2f , exhibited potent growth-inhibitory activity against several cancer cell lines, including the 4T1 breast cancer cell line. nih.gov Mechanistic studies showed that 2f promoted apoptosis in a dose-dependent manner. nih.gov This was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. nih.gov Bax is a pro-apoptotic protein that can permeabilize the mitochondrial outer membrane, while Bcl-2 is an anti-apoptotic protein. The increase in the Bax/Bcl-2 ratio is a hallmark of the mitochondrial or intrinsic pathway of apoptosis. Furthermore, treatment with 2f led to a decrease in the mitochondrial membrane potential and an increase in the levels of reactive oxygen species (ROS). nih.gov Elevated ROS can induce mitochondrial damage, leading to the release of cytochrome c and the activation of caspases, ultimately culminating in apoptosis. nih.gov

Additionally, derivatives of 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1), a compound related to the core indazole structure, have been explored as inhibitors of apoptosis induced by sodium nitroprusside in vascular smooth muscle cells. nih.gov This suggests that indazole derivatives can also play a role in modulating apoptosis in non-cancerous cells, which has implications for conditions like sepsis and septic shock. nih.gov

Table 1: Apoptosis Induction by Indazole Derivatives

| Compound | Cell Line | Apoptotic Pathway | Key Findings | Reference |

|---|---|---|---|---|

| 6o | K562 (Chronic Myeloid Leukemia) | Inhibition of Bcl-2 family, p53/MDM2 pathway | Exhibited promising inhibitory effect with an IC50 value of 5.15 µM. | mdpi.comresearchgate.net |

| 2f | 4T1 (Breast Cancer) | ROS-mitochondrial apoptotic pathway | Upregulation of cleaved caspase-3 and Bax, downregulation of Bcl-2, decreased mitochondrial membrane potential, increased ROS levels. | nih.gov |

| YC-1 derivatives | Vascular Smooth Muscle Cells | Inhibition of sodium nitroprusside-induced apoptosis | Compounds 22 , 27 , and 23 were most effective. | nih.gov |

Study of Anti-inflammatory Modulators and Associated Signaling Pathways

The indazole scaffold, accessible from precursors like this compound, is a key feature in a variety of compounds investigated for their anti-inflammatory properties. nih.gov Research has shown that these derivatives can modulate inflammatory responses through various mechanisms.

Studies on a series of 1,5-disubstituted indazol-3-ols have demonstrated significant anti-inflammatory activity. nih.gov For instance, the compound 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol (27 ) was found to be a potent inhibitor of 5-lipoxygenase (5-LOX), with an IC50 of 44 nM. nih.gov The 5-LOX enzyme is crucial in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting this enzyme, compound 27 can effectively reduce the production of these inflammatory molecules. This compound also inhibited the contraction of sensitized guinea pig tracheal segments and significantly reduced antigen-induced airway eosinophilia in vivo. nih.gov Furthermore, it showed topical anti-inflammatory effects by inhibiting arachidonic acid-induced mouse ear edema. nih.gov

The anti-inflammatory effects of indazole derivatives may be attributed to their interaction with cyclooxygenase-2 (COX-2), cytokines, and reactive oxygen species (ROS). nih.gov The COX-2 enzyme is a key player in the synthesis of prostaglandins, which are involved in inflammation and pain. Inhibition of COX-2 is a common mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The modulation of pro-inflammatory cytokines and the scavenging of ROS are other important mechanisms by which these compounds can exert their anti-inflammatory effects. nih.gov

Benzydamine (B159093), which is 1-Benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole, is a well-known non-steroidal anti-inflammatory drug. biosynth.com It is used for the treatment of throat inflammation and other inflammatory conditions like mucositis. biosynth.com This further highlights the therapeutic potential of the 1-benzyl-indazole scaffold in developing anti-inflammatory agents.

Development of Antimicrobial Agents (Antibacterial, Antifungal, Antileishmanial)

The versatility of this compound as a starting material extends to the synthesis of novel antimicrobial agents with a broad spectrum of activity.

Antibacterial Agents: A series of novel 4-bromo-1H-indazole derivatives have been designed and synthesized as potential inhibitors of the filamentous temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial protein involved in bacterial cell division, making it an attractive target for new antibacterial drugs. The synthesized compounds showed promising activity, particularly against Gram-positive bacteria such as Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov Notably, compounds 12 and 18 were significantly more potent than the reference compound 3-methoxybenzamide (B147233) (3-MBA) against penicillin-resistant Staphylococcus aureus. nih.gov Compound 9 exhibited the best activity against S. pyogenes PS, being more active than ciprofloxacin. nih.gov

Antifungal Agents: Indazole analogs have been synthesized with the aim of developing new antifungal drugs to combat the increasing resistance of pathogens like Candida albicans. scholaris.ca The cytochrome bc1 complex is one of the targets for these indazole-based antifungal agents. scholaris.ca In a related study, a series of 1-benzyl-3-(imidazol-1-ylmethyl)indole derivatives were prepared and evaluated for their antifungal activity. nih.gov Several of these compounds, such as 35b , 35e , 35g , 35h , 36a , 38a , and 40a , showed significant activity against C. albicans, with Minimum Inhibitory Concentrations (MIC) in the range of 1-6 µg/mL. nih.govresearchgate.net The presence of a benzyl (B1604629) group on the nitrogen atom has been noted in other heterocyclic systems to contribute to prominent antifungal activity. frontiersin.org

Antileishmanial Agents: The development of new treatments for leishmaniasis is an ongoing research effort, and indole derivatives, which can be synthesized from indazole precursors, have shown promise. tandfonline.com A series of 3-(imidazol-1-ylmethyl)indoles were designed and evaluated as antileishmanial agents. tandfonline.com This indicates the potential for leveraging the 1-benzyl-indazole core structure, through synthetic transformations, to create compounds with activity against parasitic protozoa like Leishmania.

Table 2: Antimicrobial Activity of Indazole and Related Derivatives

| Agent Type | Compound(s) | Target Organism(s) | Mechanism/Key Finding | Reference |

|---|---|---|---|---|

| Antibacterial | 9 , 12 , 18 (4-bromo-1H-indazole derivatives) | S. aureus (including resistant strains), S. epidermidis, S. pyogenes | FtsZ inhibition | nih.gov |

| Antifungal | 35b , 35e , 35g , 35h , 36a , 38a , 40a (1-benzyl-3-(imidazol-1-ylmethyl)indole derivatives) | Candida albicans | MICs in the range of 1-6 µg/mL. | nih.govresearchgate.net |

| Antileishmanial | 3-(imidazol-1-ylmethyl)indoles | Leishmania species | Synthesis and evaluation of potential antileishmanial activity. | tandfonline.com |

Structure-Activity Relationship (SAR) Studies for Indazole Derivatives

Correlations Between N1/C3 Substituents and Biological Activities

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. For derivatives synthesized from this compound, the substituents at the N1 and C3 positions of the indazole ring play a critical role in determining their biological activity.

A comprehensive review of the SAR of YC-1 (3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole) and its derivatives provides significant insights. nih.govrsc.orgresearchgate.netrsc.org For instance, modifications to the N1-benzyl group have shown that substitutions on the benzene (B151609) ring can influence activity. nih.gov It was found that only fluoro or cyano substitutions at the ortho position of the N1-benzyl ring resulted in better inhibitory activity for a particular target, whereas substitutions at the meta or para positions led to reduced activity. nih.gov This highlights the steric and electronic requirements for optimal interaction with the biological target.

The nature of the substituent at the C3 position is also a key determinant of activity. In the case of YC-1, the 3-(5′-hydroxymethyl-2′-furyl) group is crucial. nih.gov The development of Riociguat, a drug used for pulmonary hypertension, was based on the structure of YC-1, underscoring the importance of the C3-substituent. nih.govrsc.org

In the context of antibacterial FtsZ inhibitors derived from 4-bromo-1H-indazole, the SAR studies indicated that different substitutions at the N1 and C3 positions led to varying potencies against different bacterial strains. nih.gov Similarly, for antifungal 1-benzyl-3-(imidazol-1-ylmethyl)indole derivatives, pharmacomodulation at the N1 position (the benzyl group) and modifications at the C3 position were carried out to optimize antifungal activity. nih.gov

Conformational Analysis and Pharmacophore Modeling

Pharmacophore modeling is a computational technique used to define the essential three-dimensional features of a molecule that are responsible for its biological activity. dovepress.comresearchgate.net This approach has been applied to indazole derivatives to understand their interaction with biological targets and to design new, more potent compounds.

One study utilized a de novo design program to identify an indazole-based pharmacophore for the inhibition of fibroblast growth factor receptor (FGFR) kinases. nih.gov The modeling suggested that substituting an indole with an indazole would allow for a crucial hydrogen bond to form between the indazole N-2 and the backbone of the protein target. nih.gov This demonstrates how understanding the conformational preferences and key interaction points of the indazole core can guide rational drug design.

In another example, 3D-QSAR (Three-dimensional Quantitative Structure-Activity Relationship) and pharmacophore mapping were used to study indazole derivatives as inhibitors of hypoxia-inducible factor-1α (HIF-1α). researchgate.net These studies help to create a model that correlates the 3D structural features of the molecules with their inhibitory activity. The resulting pharmacophore model can then be used for virtual screening of compound libraries to identify new potential inhibitors. dovepress.comresearchgate.net

Computational docking studies of copper(II) derivatives of 1‐benzyl‐1H‐indazol‐3‐ol with DNA and BSA have also been performed to understand their binding sites and affinities, which is a form of conformational analysis at the molecular level. bohrium.com These studies, often complemented by Density Functional Theory (DFT) calculations, provide insights into the geometry and electronic properties of the molecules, which are crucial for their biological function. bohrium.com

Potential Applications in Materials Science and Photophysical Investigations

While the primary focus of research on this compound and its derivatives has been in the field of medicinal chemistry, the inherent properties of the indazole scaffold suggest potential applications in other areas such as materials science. The 1H-1,2,3-triazole moiety, which can be synthesized from precursors like azides, is known to be used in industrial applications including dyes, photostabilizers, and corrosion inhibitors. beilstein-journals.org Given the structural similarities and the synthetic accessibility, indazole derivatives could be explored for similar purposes.

The benzydamine structure, 1-benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole hydrochloride, has been noted to inhibit polymerization reactions through intramolecular hydrogen transfer, suggesting potential applications in polymer compositions and analytics. biosynth.com The aromatic and heterocyclic nature of the indazole ring system provides a platform for creating molecules with interesting photophysical properties. Further research into the fluorescence, phosphorescence, and other light-emitting characteristics of specifically designed 1-benzyl-indazole derivatives could open up avenues for their use as organic light-emitting diode (OLED) materials, fluorescent probes, or photosensitizers. However, dedicated studies in these areas for derivatives of this compound are not extensively reported in the current literature.

Exploration of Indazoles in Organic Photovoltaics

The development of efficient and stable organic photovoltaic (OPV) devices is a major goal in renewable energy research. The performance of these devices is intrinsically linked to the properties of the organic semiconductor materials used as the active layer. Researchers are continuously exploring new molecular structures to optimize light absorption, charge generation, and charge transport.

In this context, indazole derivatives have garnered attention as potential components of organic solar cells. Their aromatic nature and tunable electronic properties make them suitable candidates for use as electron donors, acceptors, or as part of the sensitizing dyes in dye-sensitized solar cells (DSSCs). nih.govresearchgate.netscispace.com

While direct studies showcasing this compound in a fully fabricated OPV device are still emerging, its role as a precursor is evident from the synthesis of related indazole-containing materials. For instance, the functionalization at the 3-position of the indazole core is a common strategy to create donor-π-acceptor (D-π-A) dyes for DSSCs. The reactive bromomethyl group of this compound provides a convenient handle to introduce various π-conjugated bridges and acceptor units, which are essential for efficient light harvesting and electron injection in DSSCs.

The synthesis of such dyes often involves the conversion of the bromomethyl group into other functional groups, such as aldehydes or phosphonium salts, which can then undergo further reactions like Wittig or Horner-Wadsworth-Emmons reactions to build the desired conjugated structure. The benzyl group ensures good solubility of the intermediate and final dye molecules in organic solvents, facilitating their purification and deposition on the semiconductor electrode of the solar cell.

Table 1: Potential Synthetic Utility of this compound in Organic Photovoltaics

| Intermediate/Target Molecule | Synthetic Transformation from Precursor | Potential Role in OPV |

| Indazole-based D-π-A Dyes | Conversion to aldehyde/phosphonium salt for olefination reactions | Sensitizer in DSSCs |

| Indazole-containing Conjugated Polymers | Use in polymerization reactions (e.g., as a monomer after conversion) | Active layer material |

| Small Molecule Donors/Acceptors | Building block for constructing complex conjugated systems | Active layer material |

Investigation of Indazole Derivatives in Organic Material Development

Beyond photovoltaics, the unique properties of indazole derivatives make them promising candidates for a broader range of organic material applications, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The development of novel hole-transporting materials (HTMs) is a particularly active area of research, as these materials are crucial for the efficient operation of many organic electronic devices. google.commdpi.com

The core structure of this compound provides a solid foundation for the design of new HTMs. The indazole moiety can act as a charge-transporting unit, while the reactive bromomethyl group allows for the attachment of other functional groups that can enhance the material's properties, such as its highest occupied molecular orbital (HOMO) energy level, hole mobility, and morphological stability.